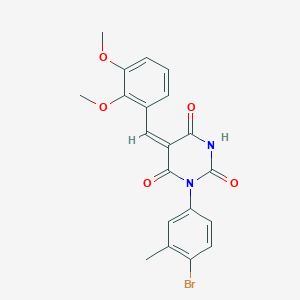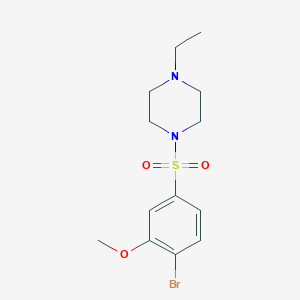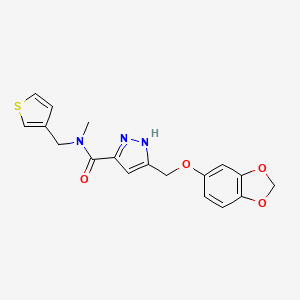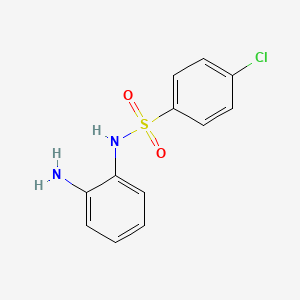![molecular formula C26H27N3O4 B5067497 2-({[4-(Adamantan-1-YL)-2-methylphenyl]amino}methyl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B5067497.png)
2-({[4-(Adamantan-1-YL)-2-methylphenyl]amino}methyl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[4-(Adamantan-1-YL)-2-methylphenyl]amino}methyl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that features an adamantane moiety, a nitro group, and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4-(Adamantan-1-YL)-2-methylphenyl]amino}methyl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps. One common route includes the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction involving adamantane and suitable reagents to form an adamantane-containing intermediate.
Coupling with Isoindole: The amine is then coupled with an isoindole derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-({[4-(Adamantan-1-YL)-2-methylphenyl]amino}methyl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione undergoes several types of chemical reactions:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidized Derivatives: Various oxidized forms depending on the oxidizing agent used.
Reduced Derivatives: Amines and other reduced forms.
Substituted Products: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
2-({[4-(Adamantan-1-YL)-2-methylphenyl]amino}methyl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential use in drug development due to its unique structure and biological activity.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 2-({[4-(Adamantan-1-YL)-2-methylphenyl]amino}methyl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, enhancing the compound’s bioavailability and stability . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds such as amantadine and memantine share the adamantane moiety and have similar structural features.
Isoindole Derivatives: Compounds with isoindole structures, such as phthalimides, have comparable chemical properties.
Uniqueness
2-({[4-(Adamantan-1-YL)-2-methylphenyl]amino}methyl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the combination of the adamantane moiety, nitro group, and isoindole structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[[4-(1-adamantyl)-2-methylanilino]methyl]-4-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-15-7-19(26-11-16-8-17(12-26)10-18(9-16)13-26)5-6-21(15)27-14-28-24(30)20-3-2-4-22(29(32)33)23(20)25(28)31/h2-7,16-18,27H,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCAUMSLYHODMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NCN5C(=O)C6=C(C5=O)C(=CC=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{3,5-dichloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5067418.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B5067424.png)

![N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-nitrobenzamide](/img/structure/B5067438.png)


![(2E)-1-(4-chlorophenyl)-3-[(4-methylbenzyl)amino]prop-2-en-1-one](/img/structure/B5067465.png)
![5-(3-bromo-4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5067478.png)




![2-{[4-(ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5067511.png)

